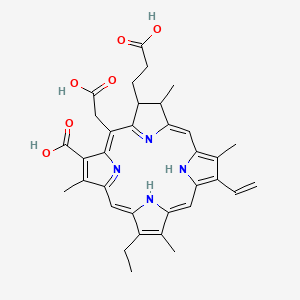

Chlorin e6

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

744956-10-3 |

|---|---|

Molecular Formula |

C34H36N4O6 |

Molecular Weight |

596.7 g/mol |

IUPAC Name |

18-(2-carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid |

InChI |

InChI=1S/C34H36N4O6/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23/h7,12-14,17,21,35-36H,1,8-11H2,2-6H3,(H,39,40)(H,41,42)(H,43,44) |

InChI Key |

OYINILBBZAQBEV-UHFFFAOYSA-N |

SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)O)CCC(=O)O)C)C)C=C)C |

Canonical SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)O)CCC(=O)O)C)C)C=C)C |

Other CAS No. |

19660-77-6 |

Pictograms |

Irritant |

Synonyms |

13-carboxy-17-(2-carboxyethyl)-15-carboxymethyl-17,18-trans-dihydro-3-vinyl-8-ethyl-2,7,12,18-tetramethylporphyrin 2-porphinepropionic acid, 18-carboxy-20-(carboxymethyl)-13-ethyl-2beta,3-dihydro-3beta,7,12,17-tetramethyl-8-vinyl- 21h,23h-porphine-2-propanoic acid, 18-carboxy-20-(carboxymethyl)-8-ethenyl-13-ethyl-2,3-dihydro-3,7,12,17-tetramethyl-, (2S-trans)- 21h,23h-porphine-7-propanoic acid, 3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-, (7S,8S)- BLC 1010 BLC-1010 BLC1010 chlorin A6 chlorin e6 chlorin e6 bis-N-methylglucamine salt chlorin e6, sodium salt, (2S-trans)-isomer chlorin e6, tripotassium salt, (2S-trans)-isomer chlorin e6, trisodium salt, (2S-trans)-isomer chlorin e6-2.5 N-methyl-D-glucamine chlorin e6-polyvinylpyrrolidone chlorine A6 chlorine e6 fotolon photochlorine Photolon phytochlorin |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Chlorin e6 from Spiru_lina platensis: A Technical Guide for Researchers

An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of Chlorin e6 (Ce6) from the cyanobacterium Spiru_lina platensis. This document provides a comprehensive overview of the extraction, conversion, and purification processes, complete with detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow and its application in photodynamic therapy.

Introduction

This compound (Ce6), a second-generation photosensitizer, has garnered significant attention in the field of photodynamic therapy (PDT) for the treatment of various cancers and other diseases.[1][2] Derived from chlorophyll a, Ce6 exhibits strong absorption in the red region of the electromagnetic spectrum, allowing for deeper tissue penetration of light.[3] Spiru_lina platensis, a species of blue-green algae, is a particularly valuable source for Ce6 synthesis as it contains a high concentration of chlorophyll a and lacks chlorophyll b, simplifying the extraction and purification process.[1] This guide details the methodologies for synthesizing Ce6 from Spiru_lina platensis, providing a foundation for its research and development as a therapeutic agent.

Quantitative Data Summary

The efficiency of this compound synthesis is dependent on the methodologies employed for extraction and chemical conversion. The following tables summarize quantitative data reported in various studies, offering a comparative look at the yields at different stages of the process.

Table 1: Extraction of Chlorophyll a and Intermediates from Spiru_lina platensis

| Starting Material (Dry Biomass) | Extraction Method | Intermediate | Yield of Intermediate | Reference |

| 700 g | Soxhlet extraction with acetone, followed by methanolysis | Methyl pheophorbide a | 4.2 g | [4] |

| 10 kg | Ethanol extraction, conversion to pheophytin a | Trisodium salt of Ce6 (crude) | 127 g (1.27% of biomass) | |

| 100 g | Hexane and 96% Ethanol | Pheophytin a | 4.92 g |

Table 2: Conversion and Final Yield of this compound

| Starting Intermediate | Conversion Method | Final Product | Yield | Reference |

| Methyl pheophorbide a | KOH in MeOH/THF/CHCl3 | Ce6 trimethylester | 82% | |

| Trisodium salt of Ce6 (135 g) | Acid precipitation (HCl) and purification | This compound | 28 g (0.28% of initial biomass) | |

| Pheophytin a (4.92 g) | Reflux with 1 M NaOH in acetone | This compound | 3.92 g |

Experimental Protocols

The synthesis of this compound from Spiru_lina platensis is a multi-step process that involves the extraction of chlorophyll a, its conversion to an intermediate such as pheophytin a or methyl pheophorbide a, and subsequent hydrolysis to yield Ce6.

Extraction of Chlorophyll a and Conversion to Pheophytin a

This protocol is adapted from a pilot-plant scale synthesis and can be scaled down for laboratory use.

Materials:

-

Dry Spiru_lina platensis biomass

-

95% Ethanol

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Hexane

-

Distilled water

Procedure:

-

Suspend the dry Spiru_lina platensis biomass in 95% ethanol (e.g., 10 kg biomass in 125 L ethanol) and stir at 40°C for approximately 2 hours under an inert atmosphere.

-

In situ, add 1 M HCl to the mixture to facilitate the conversion of chlorophyll a to pheophytin a.

-

Once the reaction is complete (monitored by TLC), cool the mixture to room temperature and neutralize with 1 M NaOH.

-

Filter the mixture to separate the biomass.

-

To the filtrate containing pheophytin a, add water and hexane for liquid-liquid extraction to separate the pheophytin a into the hexane layer.

-

Wash the organic layer multiple times with 70% ethanol.

-

The resulting hexane solution contains purified pheophytin a.

Conversion of Pheophytin a to this compound

This step involves the hydrolysis of the phytyl chain and the opening of the E-ring of the pheophytin a molecule.

Materials:

-

Pheophytin a solution in hexane

-

Acetone

-

1 M Sodium hydroxide (NaOH)

Procedure:

-

Evaporate the hexane from the pheophytin a solution in vacuo.

-

Dissolve the resulting residue in acetone and heat to reflux.

-

Add 1 M NaOH to the refluxing solution to initiate the hydrolysis and ring-opening.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture and dry it under a vacuum to obtain the trisodium salt of Ce6 as a black solid.

Purification of this compound

The crude trisodium salt of Ce6 is purified by acid precipitation.

Materials:

-

Trisodium salt of Ce6

-

Distilled water

-

1 M Hydrochloric acid (HCl)

-

Acetone

-

1 M Sodium hydroxide (NaOH)

Procedure:

-

Dissolve the crude trisodium salt of Ce6 in distilled water and neutralize the solution with 1 M HCl to a pH of ~7.

-

Centrifuge the mixture at high speed (e.g., 10,000 rpm) for an extended period (e.g., 1.5 hours) and separate the sediment by filtration.

-

Adjust the pH of the filtrate to 2-3 with 1 M HCl, which will cause the precipitation of Ce6.

-

Collect the solid Ce6 by filtration.

-

Dissolve the solid Ce6 in acetone and adjust the pH to 6-7 with 1 M NaOH.

-

Filter the solution and dry the resulting solid under a vacuum to obtain purified Ce6.

Visualizing the Process and Mechanism

To better understand the synthesis and application of this compound, the following diagrams illustrate the experimental workflow and the signaling pathway involved in Ce6-mediated photodynamic therapy.

Caption: Experimental workflow for the synthesis of this compound from Spiru_lina platensis.

Caption: Signaling pathway of Ce6-mediated photodynamic therapy leading to cell death.

Mechanism of Action in Photodynamic Therapy

This compound's therapeutic effect in PDT is initiated by its activation with light of a specific wavelength, typically around 660 nm. Upon light absorption, the Ce6 molecule transitions to an excited state and transfers its energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), such as singlet oxygen. These ROS induce cellular damage through various mechanisms.

One of the key pathways initiated by Ce6-PDT is immunogenic cell death (ICD). This process is characterized by the translocation of calreticulin (CRT) to the cell surface due to endoplasmic reticulum stress, and the release of damage-associated molecular patterns (DAMPs) like high mobility group box 1 (HMGB1) and heat shock protein 90 (HSP90) as a result of the DNA damage response. These molecules act as signals to the immune system, promoting an anti-tumor immune response.

Furthermore, the generated ROS can directly induce apoptosis through the mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential and the activation of caspase cascades, leading to programmed cell death. The combination of direct cytotoxicity and the stimulation of an anti-tumor immune response makes Ce6 a highly promising photosensitizer for cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ce6 derivative photodynamic therapy triggers PANoptosis and enhances antitumor immunity with LAG3 blockade in cutaneous squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Chlorin e6: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Chemical, Physical, and Photodynamic Properties of a Potent Photosensitizer

Abstract

Chlorin e6 (Ce6), a second-generation photosensitizer derived from chlorophyll, has garnered significant attention in the scientific community for its potent photodynamic therapy (PDT) applications. Its favorable photophysical properties, including strong absorption in the red region of the electromagnetic spectrum and efficient generation of cytotoxic reactive oxygen species (ROS), make it a promising candidate for various therapeutic interventions, particularly in oncology. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its evaluation, and an in-depth look at the molecular signaling pathways it modulates. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and photodynamic therapy.

Chemical and Physical Properties

This compound is a porphyrin derivative characterized by a chlorin macrocycle, which is a dihydroporphyrin. This structural feature is responsible for its distinct spectroscopic properties compared to porphyrins. The molecule contains three carboxylic acid groups, which influence its solubility and pharmacokinetic profile.

General Properties

| Property | Value | Reference |

| Chemical Formula | C₃₄H₃₆N₄O₆ | [1][2][3] |

| Molecular Weight | 596.67 g/mol | [1][4] |

| Appearance | Black solid powder | |

| CAS Number | 19660-77-6 |

Solubility

This compound exhibits variable solubility depending on the solvent and pH. Its carboxylic acid moieties allow for increased solubility in basic aqueous solutions.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble (approx. 30 mg/mL) | |

| Dimethylformamide (DMF) | Soluble (approx. 30 mg/mL) | |

| Ethanol | Slightly soluble | |

| Water (neutral) | Insoluble | |

| Basic Water (pH ≥ 10) | Soluble | |

| DMSO:PBS (pH 7.2) (1:6) | approx. 0.14 mg/mL |

Photophysical Properties

The photodynamic efficacy of this compound is intrinsically linked to its photophysical characteristics. Its strong absorption in the red spectral region allows for deeper tissue penetration of light, a crucial advantage for treating solid tumors.

| Parameter | Value | Conditions | Reference |

| Absorption Maxima (λmax) | ~402 nm (Soret band), ~662 nm (Q band) | In organic solvents | |

| 400 nm, 654 nm | Phosphate buffer (pH 7.4) | ||

| 400 nm, 667 nm | Ethanol | ||

| Molar Extinction Coefficient (ε) | 180,000 M⁻¹cm⁻¹ | at 400 nm in phosphate buffer | |

| 40,000 M⁻¹cm⁻¹ | at 654 nm in phosphate buffer | ||

| 55,000 M⁻¹cm⁻¹ | at 667 nm in ethanol | ||

| Fluorescence Emission Maximum (λem) | ~668 nm | In organic solvents | |

| Fluorescence Quantum Yield (Φf) | 0.16 | Ethanol | |

| 0.13 | Ethanol | ||

| 0.11 - 0.13 | TRIS-HCl buffer (pH 7.2) | ||

| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.77 | Phosphate buffer | |

| 0.5 - 0.6 | Dichloromethane |

Mechanism of Action in Photodynamic Therapy

The therapeutic effect of this compound-mediated PDT is based on the generation of cytotoxic reactive oxygen species (ROS) upon light activation. The process can be summarized in the following steps:

-

Administration and Tumor Accumulation: this compound is administered, often intravenously, and it preferentially accumulates in tumor tissues.

-

Light Activation: The tumor is irradiated with light of a specific wavelength, typically corresponding to the Q-band absorption maximum of Ce6 (~660 nm).

-

Excitation and Intersystem Crossing: Upon absorbing a photon, the Ce6 molecule transitions from its ground state (S₀) to an excited singlet state (S₁). It then undergoes intersystem crossing to a longer-lived excited triplet state (T₁).

-

Energy Transfer and ROS Generation: The excited triplet state of Ce6 can transfer its energy to molecular oxygen (³O₂), which is abundant in tissues, converting it to the highly reactive singlet oxygen (¹O₂). This is the primary cytotoxic agent in Type II PDT. A Type I mechanism, involving electron transfer to form other ROS, can also occur.

-

Cellular Damage and Death: Singlet oxygen and other ROS are highly reactive and cause oxidative damage to cellular components such as lipids, proteins, and nucleic acids. This widespread damage ultimately leads to cell death through apoptosis or necrosis.

Signaling Pathways in this compound-Mediated Cell Death

This compound-PDT induces cell death primarily through apoptosis and necrosis, with the specific pathway often depending on the cell type, photosensitizer concentration, and light dose.

Apoptosis

Apoptosis, or programmed cell death, is a major outcome of Ce6-PDT. The process is characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. Key molecular events include the activation of caspases and the cleavage of essential cellular proteins.

Necrosis and Necroptosis

At higher PDT doses or in certain cell types, necrosis, a form of unregulated cell death, can occur. A regulated form of necrosis, termed necroptosis, has also been implicated in PDT-induced cell death. This pathway is independent of caspases and is mediated by a signaling complex involving receptor-interacting protein kinases (RIPK1 and RIPK3) and mixed lineage kinase domain-like protein (MLKL).

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy and mechanism of action of this compound in photodynamic therapy.

Synthesis and Purification of this compound

This compound can be synthesized from chlorophyll a, which is typically extracted from Spirulina platensis.

Materials:

-

Spirulina platensis powder

-

Acetone

-

Hexane

-

1M Sodium Hydroxide (NaOH)

-

1M Hydrochloric Acid (HCl)

-

Distilled water

-

Centrifuge

-

Filtration apparatus

Procedure:

-

Extraction of Chlorophyll a: Stir Spirulina platensis powder in acetone to extract chlorophylls. Filter the mixture to remove solid residues.

-

Conversion to Pheophytin a: Add hexane to the acetone extract and wash with water to transfer chlorophylls to the hexane layer. Treat the hexane solution with HCl to demetallate chlorophyll a, yielding pheophytin a.

-

Hydrolysis to this compound: Evaporate the hexane and dissolve the pheophytin a residue in acetone. Add 1M NaOH and reflux the mixture to hydrolyze the phytyl chain and open the E-ring, forming the trisodium salt of this compound.

-

Purification:

-

Dissolve the crude this compound trisodium salt in distilled water.

-

Neutralize the solution to pH ~7 with 1M HCl and centrifuge to remove impurities.

-

Collect the supernatant and adjust the pH to ~3 with 1M HCl to precipitate the purified this compound.

-

Collect the precipitate by filtration and dry under vacuum.

-

In Vitro Phototoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

Light source with appropriate wavelength (~660 nm) and power

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Incubate for a specific period (e.g., 24 hours) to allow for cellular uptake.

-

Irradiation: Wash the cells with PBS to remove extracellular Ce6. Add fresh medium and irradiate the designated wells with light at a specific dose. Keep a set of non-irradiated wells as a "dark toxicity" control.

-

Incubation: Incubate the plates for a further period (e.g., 24 or 48 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells after PDT treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

In Vivo Antitumor Efficacy Study

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Tumor cells for xenograft model

-

This compound solution for injection

-

Calipers for tumor measurement

-

Light source with appropriate wavelength and fiber optics for light delivery

Procedure:

-

Tumor Inoculation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure the tumor dimensions (length and width) regularly with calipers and calculate the volume using the formula: Volume = (Length × Width²)/2.

-

Treatment Groups: Randomly assign mice to different treatment groups (e.g., control, light only, Ce6 only, Ce6-PDT).

-

Drug Administration: Administer this compound (e.g., 2.5 mg/kg) intravenously via the tail vein.

-

Irradiation: After a specific time interval to allow for tumor accumulation of Ce6 (e.g., 3 hours), anesthetize the mice and irradiate the tumor area with light at a defined dose (e.g., 100 J/cm²).

-

Post-Treatment Monitoring: Continue to measure tumor volumes and body weight for a set period.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting).

References

Chlorin e6 in Photodynamic Therapy: A Technical Deep Dive into the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorin e6 (Ce6), a second-generation photosensitizer, stands at the forefront of photodynamic therapy (PDT) research due to its favorable photophysical properties and potent anticancer activity.[1][2][3] This technical guide elucidates the core mechanisms of action of Ce6 in PDT, from initial photoactivation to the intricate signaling cascades culminating in targeted cell death. We present a comprehensive overview of its photochemical properties, cellular uptake and localization, and the subsequent cytotoxic effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. This document is intended to serve as a vital resource for researchers and drug development professionals in oncology and related fields.

Introduction to this compound and Photodynamic Therapy

Photodynamic therapy is a clinically approved, minimally invasive therapeutic modality that utilizes the interplay of a photosensitizer, light, and molecular oxygen to elicit localized cytotoxicity.[1][4] Ce6, a chlorophyll derivative, has emerged as a promising photosensitizer owing to its strong absorption in the red spectral region (~660 nm), which allows for deeper tissue penetration of light. Its high quantum yield of singlet oxygen, a highly reactive oxygen species (ROS), is central to its therapeutic efficacy. The primary limitations of free Ce6, such as hydrophobicity and non-specific distribution, are being actively addressed through the development of advanced drug delivery systems.

Photophysical and Photochemical Properties

The efficacy of Ce6 as a photosensitizer is fundamentally governed by its photophysical and photochemical characteristics. Upon absorption of light at a specific wavelength, the Ce6 molecule transitions from its ground state (S₀) to an excited singlet state (S₁). From this transient state, it can either decay back to the ground state via fluorescence or undergo intersystem crossing to a longer-lived excited triplet state (T₁). It is this triplet state that is paramount for the photodynamic effect.

In the presence of molecular oxygen, the excited triplet Ce6 can transfer its energy to ground-state oxygen (³O₂), generating highly cytotoxic singlet oxygen (¹O₂). This is the predominant Type II photochemical reaction in Ce6-PDT. Alternatively, the excited photosensitizer can engage in Type I reactions, involving electron transfer to produce other reactive oxygen species such as superoxide anions and hydroxyl radicals.

References

Unveiling the Photophysical intricacies of Chlorin e6: A Technical Guide for Drug Development Professionals

An in-depth exploration of the core photophysical properties, experimental methodologies, and cellular signaling pathways of the potent photosensitizer, Chlorin e6 (Ce6), tailored for researchers, scientists, and professionals in drug development.

This compound (Ce6), a second-generation photosensitizer derived from chlorophyll, has garnered significant attention in the field of photodynamic therapy (PDT) for its favorable photophysical characteristics. Its strong absorption in the red region of the electromagnetic spectrum allows for deeper tissue penetration of light, a crucial attribute for treating solid tumors. This technical guide provides a comprehensive overview of the essential photophysical parameters of Ce6, detailed experimental protocols for their determination, and a visualization of the key signaling pathways elicited upon its photoactivation.

Core Photophysical Properties of this compound

The efficacy of a photosensitizer is intrinsically linked to its photophysical properties. These parameters govern the absorption of light, the subsequent energy transfer processes, and ultimately, the generation of cytotoxic reactive oxygen species (ROS). The key photophysical data for this compound are summarized in the tables below, compiled from various studies and presented for comparative analysis.

Spectroscopic Properties

The absorption and emission characteristics of a photosensitizer determine the optimal wavelength for light activation and detection. This compound exhibits a characteristic strong Soret band in the blue region and a prominent Q-band in the red region of the spectrum.

| Property | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent/Conditions | Reference |

| Absorption (Soret Band) | ~400-402 | ~169,000 - 180,000 | Ethanol, Phosphate Buffer (pH 7.4) | [1][2] |

| Absorption (Q-Band) | ~654-667 | ~40,000 - 55,000 | Ethanol, Phosphate Buffer (pH 7.4) | [1][3] |

| Fluorescence Emission | ~668 | - | Ethanol | [4] |

Quantum Yields and Lifetimes

Quantum yields quantify the efficiency of various photophysical processes. The fluorescence quantum yield (ΦF) represents the efficiency of light emission, while the singlet oxygen quantum yield (ΦΔ) indicates the efficiency of generating the primary cytotoxic agent in PDT. The triplet state lifetime (τT) is a critical factor as the triplet state is the precursor to singlet oxygen generation.

| Property | Value | Solvent/Conditions | Reference |

| Fluorescence Quantum Yield (ΦF) | 0.13 - 0.16 | Ethanol | |

| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.5 - 0.77 | Aqueous solutions, Dichloromethane, Ethanol | |

| Triplet State Lifetime (τT) | ~300 µs (under argon) | Phosphate Buffer |

Experimental Protocols

Accurate and reproducible measurement of photophysical properties is paramount in photosensitizer research. This section outlines detailed methodologies for key experiments.

UV-Vis Absorption Spectroscopy

This technique is used to determine the absorption spectrum and molar extinction coefficient of this compound.

Objective: To measure the wavelengths of maximum absorption and quantify the molar extinction coefficient.

Materials:

-

This compound stock solution of known concentration in a suitable solvent (e.g., ethanol, DMSO).

-

Spectrophotometer grade solvent.

-

Quartz cuvettes (typically 1 cm path length).

-

UV-Vis spectrophotometer.

Procedure:

-

Instrument Preparation: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure stable output.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent that will be used to dissolve the this compound. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption and scattering.

-

Sample Preparation: Prepare a series of dilutions of the this compound stock solution. The concentrations should be chosen such that the absorbance at the Q-band maximum falls within the linear range of the instrument (typically 0.1 - 1.0).

-

Spectral Acquisition: For each dilution, rinse the cuvette with a small amount of the sample solution before filling it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 300-800 nm).

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q-bands.

-

According to the Beer-Lambert law (A = εcl), plot absorbance at the Q-band λmax against the concentration of this compound.

-

The slope of the resulting linear fit will be the molar extinction coefficient (ε) when the path length (l) is 1 cm.

-

Fluorescence Spectroscopy

This method is employed to determine the fluorescence emission spectrum and the fluorescence quantum yield of this compound.

Objective: To measure the emission spectrum and quantify the efficiency of fluorescence.

Materials:

-

This compound solution with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.

-

A standard fluorophore with a known quantum yield (e.g., Rhodamine 6G in ethanol).

-

Spectrofluorometer.

-

Quartz fluorescence cuvettes.

Procedure:

-

Instrument Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize. Set the excitation and emission monochromators to the desired wavelengths and slit widths.

-

Standard Measurement: Prepare a solution of the standard fluorophore with an absorbance similar to the this compound sample at the chosen excitation wavelength. Record its fluorescence emission spectrum.

-

Sample Measurement: Record the fluorescence emission spectrum of the this compound solution under the same experimental conditions (excitation wavelength, slit widths).

-

Blank Measurement: Record the emission spectrum of the pure solvent to account for Raman scattering.

-

Data Analysis: The fluorescence quantum yield (ΦF) of this compound is calculated relative to the standard using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where:

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Singlet Oxygen Quantum Yield Determination (Indirect Method)

The generation of singlet oxygen (¹O₂) is a key event in PDT. An indirect method using a chemical trap, such as 1,3-diphenylisobenzofuran (DPBF), is commonly employed to quantify its production.

Objective: To determine the efficiency of singlet oxygen generation by this compound.

Materials:

-

This compound solution.

-

1,3-diphenylisobenzofuran (DPBF) solution in a suitable solvent.

-

A reference photosensitizer with a known singlet oxygen quantum yield (e.g., Rose Bengal).

-

Light source with a specific wavelength (e.g., a laser or filtered lamp).

-

UV-Vis spectrophotometer.

Procedure:

-

Sample Preparation: In a quartz cuvette, mix the this compound solution with the DPBF solution. The absorbance of the photosensitizer at the irradiation wavelength should be matched with that of the reference photosensitizer.

-

Irradiation: Irradiate the solution with the light source for specific time intervals.

-

Absorbance Measurement: After each irradiation interval, measure the absorbance of DPBF at its maximum absorption wavelength (around 415 nm). The absorbance will decrease as DPBF reacts with singlet oxygen.

-

Reference Measurement: Repeat the experiment using the reference photosensitizer under identical conditions.

-

Data Analysis: Plot the change in absorbance of DPBF over time for both the sample and the reference. The singlet oxygen quantum yield (ΦΔ) is calculated using the following equation: ΦΔ,sample = ΦΔ,ref * (ksample / kref) * (Iref / Isample) where:

-

k is the rate of DPBF degradation (slope of the absorbance vs. time plot).

-

I is the rate of light absorption by the photosensitizer.

-

Cellular Signaling Pathways in this compound-Mediated Photodynamic Therapy

Upon light activation, this compound initiates a cascade of cellular events, primarily leading to apoptotic cell death. The generated singlet oxygen and other ROS are the initial triggers that damage various cellular components, with mitochondria being a key target.

The process begins with the absorption of light by Ce6, leading to its excitation to a singlet state, followed by intersystem crossing to a longer-lived triplet state. This triplet state Ce6 can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen.

Singlet oxygen can directly damage cellular organelles, particularly the mitochondria. This damage leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol. In the cytosol, cytochrome c binds to Apaf-1, which then activates caspase-9, an initiator caspase. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, which cleave a variety of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.

The Bcl-2 family of proteins plays a crucial regulatory role in this process. Pro-apoptotic members like Bax can promote the release of cytochrome c, while anti-apoptotic members like Bcl-2 can inhibit this release. The balance between these opposing factions within the Bcl-2 family is a critical determinant of the cell's fate following PDT.

This technical guide provides a foundational understanding of the photophysical properties of this compound, essential for its application in photodynamic therapy. The detailed protocols and the visualization of the induced signaling pathways offer valuable resources for researchers and drug development professionals working to advance the field of PDT. Further research into optimizing delivery systems and combination therapies will continue to unlock the full therapeutic potential of this promising photosensitizer.

References

- 1. Regulatory pathways in photodynamic therapy induced apoptosis - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 2. cancertargetedtechnology.com [cancertargetedtechnology.com]

- 3. Regulatory pathways in photodynamic therapy induced apoptosis - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

An In-depth Technical Guide to Chlorin e6 Derivatives and Their Chemical Structures

For Researchers, Scientists, and Drug Development Professionals

Chlorin e6 (Ce6), a second-generation photosensitizer derived from chlorophyll, has garnered significant attention in the scientific community for its potent application in photodynamic therapy (PDT). Its strong absorption in the red region of the electromagnetic spectrum allows for deeper tissue penetration, making it an ideal candidate for treating various cancers and other localized diseases. This technical guide provides a comprehensive overview of the core chemical structure of this compound, its derivatives, and the experimental methodologies used in their synthesis and evaluation.

The Core Structure of this compound

This compound is a dihydroporphyrin, meaning it has a porphyrin macrocycle with one of the peripheral double bonds saturated. This structural feature distinguishes it from porphyrins and is crucial for its photophysical properties. The core structure of Ce6 possesses three carboxylic acid groups at positions 13¹, 15², and 17³, which serve as primary sites for chemical modification to create various derivatives with enhanced properties.[1][2]

Chemical Modifications and Derivatives of this compound

The carboxylic acid moieties of this compound are readily amenable to conjugation with various molecules, including amino acids, peptides, and other therapeutic agents, to improve its solubility, tumor selectivity, and overall photodynamic efficacy.

Amino Acid Conjugates

Conjugation of amino acids to the carboxylic acid groups of this compound has been a key strategy to enhance its biological properties. These derivatives often exhibit improved cellular uptake and subcellular localization.

One of the most clinically significant derivatives is Talaporfin (NPe6) , an aspartic acid conjugate of this compound.[1] Initially, its structure was misidentified, but further studies confirmed that the aspartyl group is attached to the 15²-carboxylic acid.[1][2] The position of amino acid conjugation significantly influences the phototoxicity of the resulting derivative. Studies have shown that 13¹-aspartylchlorin-e6 is more phototoxic than its 15²- and 17³-regioisomers. This is attributed to the nearly linear molecular conformation of the 13¹ derivative, which may favor binding to biomolecules.

Positively charged amino acid derivatives, such as those with lysine, have been observed to be more efficiently internalized by cells due to favorable interactions with the negatively charged plasma membranes.

Chemical Structures of Amino Acid Derivatives:

-

This compound (14): The parent compound with three carboxylic acid groups.

-

NPe6 (Talaporfin, 15): Aspartic acid conjugated at the 15² position.

-

13¹-aspartylchlorin-e6: Aspartic acid conjugated at the 13¹ position.

-

17³-aspartylchlorin-e6 (13): Aspartic acid conjugated at the 17³ position.

-

Lysine Derivatives: Conjugation of lysine at the 13¹, 15², or 17³ positions.

Curcumin Conjugates

Researchers have also explored the synthesis of this compound-curcumin derivatives to combine the photodynamic properties of Ce6 with the anticancer effects of curcumin. These conjugates often exhibit broad absorption peaks due to the presence of the curcumin moiety.

Quantitative Data of this compound and Derivatives

The photophysical and biological properties of this compound and its derivatives are critical for their application in PDT. The following tables summarize key quantitative data from various studies.

| Compound | Absorption Maxima (Soret Band, nm) | Absorption Maxima (Q-band, nm) | Reference |

| This compound | ~402 ± 4 | ~660 ± 5 | |

| Ce6-curcumin conjugate 17 | 405–408 | Not specified |

| Compound | Cell Line | IC50 (in dark, µM) | IC50 (with light, µM) | Reference |

| This compound | B16F10 melanoma | 534.3 | 20.98 | |

| This compound | B16F10 melanoma | >192 | 18.9 | |

| 13¹-aspartylthis compound derivatives | HEp2 | > 268 | Not specified | |

| 15²-lysylthis compound derivatives | HEp2 | > 400 | Not specified |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the evaluation of its photodynamic activity, based on published literature.

Synthesis of this compound from Spirulina platensis

This compound is typically synthesized from chlorophyll a, which can be extracted from natural sources like the blue-green algae Spirulina platensis.

Method 1 (Superior Strategical Protocol):

-

Extraction of Chlorophyll a: Spirulina powder is subjected to extraction to obtain chlorophyll a.

-

Conversion to Methyl Pheophorbide a: The extracted chlorophyll a is converted to methyl pheophorbide a.

-

Conversion to this compound: Methyl pheophorbide a is then converted to this compound. This method is noted for its simplicity in handling and results in a high purity product (97%).

Method 2 (Conventional Method):

-

Extraction and Hydrolysis: A solution of pheophytin in hexane is evaporated, redissolved in acetone, and heated to reflux. 1M NaOH is added to facilitate phytyl hydrolysis and E-ring opening.

-

Purification: The reaction mixture is cooled, filtered, and vacuum-dried to yield the trisodium salt of Ce6.

In Vitro Cytotoxicity Assay (MTT Assay)

The photodynamic efficacy of this compound and its derivatives is commonly assessed using a cell viability assay, such as the MTT assay.

-

Cell Seeding: Cancer cells (e.g., B16F10 melanoma, SW480 human colon cancer) are seeded in a 96-well plate at a specific density (e.g., 1.2 × 10³ cells/well) and incubated for 24 hours.

-

Treatment: The cells are treated with varying concentrations of the photosensitizer (e.g., 0–768 µM for dark toxicity, 0–100 µM for phototoxicity).

-

Incubation: The plates are incubated in the dark for a specific period.

-

Irradiation: For phototoxicity assessment, the cells are irradiated with light of a specific wavelength (e.g., 660 nm) and energy density (e.g., 1 J/cm²).

-

MTT Addition: After irradiation, the MTT reagent is added to each well, and the plates are incubated for a further period (e.g., 24 hours).

-

Measurement: The absorbance is measured using a microplate reader to determine cell viability.

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound-mediated PDT involves the generation of reactive oxygen species (ROS), which induce cancer cell death through apoptosis or necrosis.

Signaling Pathway of this compound-mediated Photodynamic Therapy

Caption: Signaling pathway of this compound-mediated photodynamic therapy.

Experimental Workflow for In Vitro PDT Evaluation

Caption: Experimental workflow for in vitro evaluation of PDT efficacy.

References

Spectroscopic Analysis of Chlorin e6: A Technical Guide to Absorption and Emission Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Chlorin e6 (Ce6), a second-generation photosensitizer crucial in the field of photodynamic therapy (PDT). A comprehensive understanding of its absorption and emission characteristics is fundamental for optimizing therapeutic protocols and developing novel photosensitizing agents. This document outlines the core spectroscopic data, detailed experimental protocols for its measurement, and the key signaling pathways modulated by Ce6-mediated PDT.

Core Spectroscopic and Photophysical Properties of this compound

This compound is characterized by a strong absorption in the red region of the electromagnetic spectrum, a property that allows for deeper tissue penetration of light during photodynamic therapy.[1][2] The primary absorption peaks include an intense Soret band around 400 nm and a characteristic Q-band in the 660-670 nm range.[1][2][3] Upon excitation, Ce6 exhibits intense fluorescence with a maximum emission peak typically observed around 668 nm.

The photophysical parameters of this compound are highly dependent on its local microenvironment, including the solvent polarity and pH. Aggregation of Ce6 molecules can lead to a decrease in fluorescence quantum yield and a reduced ability to generate singlet oxygen, which is the primary cytotoxic agent in PDT.

Table 1: Absorption Maxima (λmax) and Molar Extinction Coefficients (ε) of this compound

| Solvent/Medium | Soret Band λmax (nm) | Q-band λmax (nm) | Molar Extinction Coefficient (ε) at Q-band (M-1cm-1) |

| Ethanol | ~400 | 667 | 55,000 |

| Buffer (pH 8.5) | 402 | - | - |

| Dichloromethane | - | - | - |

| Acetonitrile | - | - | - |

| DMSO | - | - | - |

| Aqueous Solution | ~400 | 664 | - |

Table 2: Fluorescence Emission Properties of this compound

| Solvent/Medium | Excitation Wavelength (nm) | Emission Maxima (λem) (nm) | Fluorescence Quantum Yield (Φf) |

| Ethanol | - | - | 0.16, 0.13 |

| Buffer (pH 8.5) | 407 | - | 0.18 |

| Distilled Water | 405 | - | 0.11 |

| TRIS-HCl Buffer (pH 7.2) | 405 | - | 0.13 |

| Dichloromethane | - | - | 0.5 - 0.6 (Singlet Oxygen Quantum Yield) |

| Acetonitrile | - | - | - |

| DMSO | - | - | - |

Experimental Protocols for Spectroscopic Analysis

Accurate and reproducible spectroscopic measurements are critical for the characterization of this compound. The following sections detail the methodologies for determining its absorption and emission properties.

Measurement of Absorption Spectra

The absorption spectrum of this compound is measured to determine its maximum absorption wavelengths (λmax) and molar extinction coefficients (ε).

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, DMSO). Dilute the stock solution to a concentration that results in an absorbance of less than 0.1 at the excitation and all emission wavelengths to avoid the inner-filter effect. Use 1 cm pathlength quartz cuvettes for all measurements.

-

Instrumentation: Utilize a calibrated UV-Vis spectrophotometer, such as a HP 8453 or Hitachi U-2900.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of at least 350-800 nm. Set the spectral bandwidth to 1.0 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance for the Soret and Q-bands. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Measurement of Fluorescence Emission Spectra and Quantum Yield

Fluorescence spectroscopy is employed to determine the emission characteristics and the efficiency of the fluorescence process (quantum yield).

Methodology:

-

Sample Preparation: Prepare samples in 1 cm pathlength quartz cells with an absorbance of less than 0.1 at the excitation wavelength to minimize inner-filter effects.

-

Instrumentation: Use a spectrofluorometer, such as a PTI QM-4/2003 SE or a Varian Cary Eclipse. The excitation and emission monochromators should be set to a spectral bandwidth of 1 nm.

-

Data Acquisition: Excite the sample at a wavelength corresponding to a major absorption band (e.g., 407 nm). Record the emission spectrum over a suitable wavelength range, ensuring the main emission peak is captured. The data interval should be 1 nm with an integration time of 1 second. Correct the spectra for wavelength-dependent instrument sensitivity and subtract dark counts.

-

Quantum Yield Determination: The fluorescence quantum yield (Φf) is determined by a relative method using a well-characterized standard with a known quantum yield (e.g., Rhodamine 101 in ethanol, Φf = 0.9). The quantum yield of the sample is calculated using the following equation:

Φf,sample = Φf,standard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Signaling Pathways in this compound-Mediated Photodynamic Therapy

This compound-mediated PDT induces cell death primarily through the generation of reactive oxygen species (ROS), which in turn modulate various intracellular signaling pathways. A key mechanism involves the suppression of inflammatory responses and the induction of apoptosis.

Studies have shown that Ce6-PDT can suppress the P. acnes-induced inflammatory response by modulating the NF-κB and MAPKs signaling pathways. Specifically, Ce6-mediated PDT has been observed to reduce the phosphorylation of p38, JNK, and ERK, as well as the phosphorylation of IKKα/β, IκBα, and NF-κB p65. This leads to a marked impairment of the nuclear translocation of NF-κB p65.

Furthermore, Ce6-PDT is known to induce apoptosis in cancer cells. The generation of ROS can lead to mitochondrial damage, which subsequently activates the intrinsic apoptotic caspase cascade. This process often involves the activation of caspase-3.

References

An In-depth Technical Guide to the Quantum Yield of Singlet Oxygen Generation by Chlorin e6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the singlet oxygen quantum yield of Chlorin e6 (Ce6), a pivotal photosensitizer in photodynamic therapy (PDT). The document details the methodologies for its measurement, presents quantitative data in various environments, and elucidates the downstream cellular signaling pathways initiated by Ce6-mediated PDT.

Introduction to this compound and Singlet Oxygen Generation

This compound is a second-generation photosensitizer derived from chlorophyll.[1] Its efficacy in PDT is primarily attributed to its high quantum yield of singlet oxygen generation.[2] Upon excitation by light of a specific wavelength (typically around 660 nm), Ce6 transitions to an excited triplet state.[1] This excited state can then transfer its energy to molecular oxygen, converting it into the highly reactive and cytotoxic singlet oxygen (¹O₂), which is the primary mediator of cell death in Type II PDT.[1][3] The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), a critical parameter for evaluating the photodynamic efficacy of Ce6 and its derivatives.

Quantitative Data on Singlet Oxygen Quantum Yield of this compound and Derivatives

The singlet oxygen quantum yield of this compound is influenced by its molecular environment, including the solvent and its aggregation state. The following table summarizes the reported ΦΔ values for Ce6 and some of its derivatives in various solvents.

| Photosensitizer | Solvent/Medium | Singlet Oxygen Quantum Yield (ΦΔ) | Reference(s) |

| This compound | Dichloromethane | 0.6 | |

| This compound | Acetonitrile | 0.6 | |

| This compound | Dimethylformamide | 0.63 | |

| This compound | Toluene | 0.61 | |

| This compound | Ethanol | 0.65 | |

| This compound | Phosphate Buffer (pH 7.0-8.7) | 0.65 | |

| This compound monomethyl ester | Dichloromethane | 0.6 | |

| This compound glucose derivative | Dichloromethane | 0.5 | |

| 3-heptylchlorin-glucose | Dichloromethane | 0.5 | |

| Mono-L-aspartyl this compound (NPe6) | Phosphate Buffer (pH 7.4) | 0.77 | |

| Cationic this compound derivative | DMSO | 0.55 | |

| This compound-Quantum Dot Conjugate | - | 0.31 | |

| This compound-biotin conjugate | PBS | 0.81 | |

| Unmodified this compound | PBS | 0.75 |

Experimental Protocols for Measuring Singlet Oxygen Quantum Yield

The determination of the singlet oxygen quantum yield can be performed through direct or indirect methods.

Indirect Method: Chemical Trapping using 1,3-Diphenylisobenzofuran (DPBF)

This method relies on the reaction of singlet oxygen with a chemical trap, DPBF, leading to a measurable decrease in the trap's absorbance.

Materials:

-

This compound or its derivative

-

1,3-Diphenylisobenzofuran (DPBF)

-

A reference photosensitizer with a known ΦΔ (e.g., Rose Bengal, Methylene Blue)

-

Spectroscopic grade solvent

-

Quartz cuvettes

-

Monochromatic light source (e.g., laser or filtered lamp)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation:

-

Prepare stock solutions of the Ce6 derivative, the reference photosensitizer, and DPBF in the chosen solvent. All solutions containing DPBF should be protected from light.

-

Prepare a sample cuvette containing the Ce6 derivative and DPBF.

-

Prepare a reference cuvette containing the reference photosensitizer and DPBF.

-

The concentrations should be adjusted so that the absorbance of the photosensitizer at the irradiation wavelength is approximately 0.1 to prevent inner filter effects.

-

-

Irradiation:

-

Irradiate both the sample and reference cuvettes with the monochromatic light source at a wavelength strongly absorbed by the photosensitizers.

-

Ensure constant stirring and temperature during irradiation.

-

-

Data Acquisition:

-

At regular time intervals, measure the absorbance of DPBF at its maximum absorption wavelength (around 415 nm).

-

-

Calculation:

-

Plot the natural logarithm of the initial DPBF absorbance divided by the absorbance at time t (ln(A₀/Aₜ)) versus the irradiation time.

-

The slope of this plot gives the rate constant (k) for DPBF bleaching.

-

The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following formula:

ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_ref / I_sample)

where:

-

ΦΔ_ref is the known quantum yield of the reference photosensitizer.

-

k_sample and k_ref are the rate constants of DPBF bleaching for the sample and reference, respectively.

-

I_sample and I_ref are the rates of light absorption by the sample and reference photosensitizers, respectively.

-

-

Experimental Workflow for Indirect Measurement of Singlet Oxygen Quantum Yield

Caption: Workflow for the indirect determination of singlet oxygen quantum yield using a chemical trap.

Direct Method: Time-Resolved Phosphorescence Detection

This method involves the direct detection of the characteristic phosphorescence of singlet oxygen at approximately 1270 nm.

Materials:

-

This compound or its derivative

-

A reference photosensitizer with a known ΦΔ

-

Spectroscopic grade solvent

-

Quartz cuvettes

-

Pulsed laser for excitation

-

A sensitive near-infrared detector (e.g., a liquid nitrogen-cooled germanium photodiode)

-

Data acquisition system

Procedure:

-

Sample Preparation:

-

Prepare solutions of the Ce6 derivative and the reference photosensitizer in the chosen solvent.

-

The concentrations should be adjusted to have similar absorbance at the excitation wavelength.

-

-

Data Acquisition:

-

Excite the sample with a short laser pulse.

-

Record the time-resolved phosphorescence decay of singlet oxygen at 1270 nm.

-

-

Calculation:

-

The initial intensity of the phosphorescence signal is proportional to the amount of singlet oxygen generated.

-

The singlet oxygen quantum yield of the sample is determined by comparing the initial intensity of the phosphorescence signal from the sample to that of the reference under identical excitation conditions.

-

Experimental Workflow for Direct Measurement of Singlet Oxygen Quantum Yield

Caption: Workflow for the direct determination of singlet oxygen quantum yield via phosphorescence detection.

Signaling Pathways in this compound-Mediated Photodynamic Therapy

The singlet oxygen and other reactive oxygen species (ROS) generated during Ce6-PDT induce oxidative stress, leading to various cellular responses, primarily culminating in cell death through apoptosis or necrosis. More recent studies have also highlighted the role of Ce6-PDT in inducing immunogenic cell death (ICD).

Apoptosis and Necrosis

PDT-induced cellular damage can trigger the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade, including caspase-3, and subsequent execution of apoptosis. Key players in this pathway include the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability. At high doses of PDT, overwhelming cellular damage can lead to necrosis, a form of unregulated cell death.

Signaling Pathway of Ce6-PDT Induced Apoptosis

Caption: Simplified signaling cascade of apoptosis induced by this compound-mediated PDT.

Endoplasmic Reticulum Stress and DNA Damage

Ce6-PDT can also induce stress in the endoplasmic reticulum (ER), a key organelle for protein folding and calcium homeostasis. This ER stress, along with direct oxidative damage to DNA, can contribute to cell death and also trigger danger signals that promote an immune response.

Immunogenic Cell Death (ICD)

Recent evidence suggests that Ce6-PDT can induce immunogenic cell death, a form of apoptosis that stimulates an anti-tumor immune response. This process is characterized by the surface exposure of calreticulin (CRT) and the release of damage-associated molecular patterns (DAMPs) such as high-mobility group box 1 (HMGB1) and ATP. These molecules act as "eat-me" signals and adjuvants, respectively, to activate dendritic cells and subsequently, T-cell mediated anti-tumor immunity.

Signaling Pathway of Ce6-PDT Induced Immunogenic Cell Death

References

Biocompatibility and In Vitro Toxicity of Chlorin e6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorin e6 (Ce6) is a second-generation photosensitizer that has garnered significant attention in the field of photodynamic therapy (PDT) for cancer treatment.[1][2] Derived from chlorophyll, Ce6 exhibits favorable photophysical properties, including strong absorption in the red region of the electromagnetic spectrum, allowing for deeper tissue penetration of light.[3] Its therapeutic efficacy is primarily attributed to the generation of cytotoxic reactive oxygen species (ROS) upon activation by light of a specific wavelength, typically around 660 nm.[4] This process induces localized cellular damage, leading to cell death through apoptosis or necrosis, while minimizing systemic toxicity.[4] This technical guide provides a comprehensive overview of the in vitro biocompatibility and toxicity profile of Ce6, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Biocompatibility and Dark Toxicity

An ideal photosensitizer should exhibit minimal toxicity in the absence of light. Numerous studies have demonstrated that this compound generally displays low dark toxicity across various cell lines, a crucial aspect of its biocompatibility. However, at very high concentrations, some cytotoxic effects can be observed. For instance, in B16F10 melanoma cells, the IC50 value for Ce6 in the dark was determined to be 534.3 µM. Another study on the same cell line reported a similar dark cytotoxicity IC50 value of 519.6 µM. In HEp2 cells, Ce6 and some of its derivatives were found to be non-toxic in the dark at concentrations up to 400 µM. The encapsulation of Ce6 into nanocarriers, such as chitosan nanoparticles or goat milk-derived extracellular vesicles, has been shown to further improve its biocompatibility by reducing its inherent toxicity.

In Vitro Phototoxicity

The primary therapeutic action of Ce6 is its light-induced cytotoxicity. Upon irradiation, Ce6 becomes a potent cytotoxic agent, with its efficacy being dependent on the concentration of Ce6, the light dose, and the cell type.

Quantitative Phototoxicity Data

The phototoxic effect of Ce6 has been quantified in numerous studies, with IC50 values varying across different cancer cell lines. The following tables summarize the phototoxicity data from various in vitro studies.

| Cell Line | Cancer Type | Ce6 Concentration (µM) | Light Dose (J/cm²) | IC50 (µM) | Reference |

| B16F10 | Murine Melanoma | 0-100 | 1 | 20.98 | |

| B16F10 | Murine Melanoma | Not Specified | 0.5 | 17.64 | |

| MIA PaCa-2 | Human Pancreatic Cancer | Not Specified | 0.5 | 29.33 | |

| PANC-1 | Human Pancreatic Cancer | Not Specified | 0.5 | 33.83 | |

| HT-29 | Human Colon Cancer | Not Specified | 0.5 | 21.57 | |

| AsPC-1 | Human Pancreatic Cancer | Not Specified | 0.5 | 25.12 | |

| HeLa | Human Cervical Cancer | 0.25-4.0 | 20 | 2.31 |

| Cell Line | Cancer Type | Ce6 Concentration (µg/mL) | Light Dose (J/cm²) | Viability Reduction | Reference |

| SW480 | Human Colon Cancer | 0.5 | 6 | Significant Inhibition | |

| 4T1 | Murine Mammary Cancer | 1 | 1.2 | ~31% |

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions such as light sources, irradiation times, and cell culture protocols.

Mechanisms of Ce6-Induced Cell Death

The phototoxic effect of this compound is mediated by the generation of ROS, which triggers a cascade of cellular events culminating in cell death.

Signaling Pathways

Upon light activation, Ce6 transfers energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other ROS. These ROS cause oxidative damage to various cellular components, including lipids, proteins, and DNA. This oxidative stress can initiate multiple cell death pathways. One of the primary mechanisms is the induction of apoptosis, which involves the activation of caspases and DNA fragmentation. Ce6-PDT has been shown to cause mitochondrial membrane potential loss and subsequent activation of caspase-3. In some cases, particularly at higher concentrations of Ce6 and light doses, cell death can occur through necrosis, characterized by a loss of membrane integrity and the release of cellular contents. This is often measured by the release of lactate dehydrogenase (LDH). Furthermore, Ce6-PDT can induce endoplasmic reticulum (ER) stress and DNA damage, contributing to immunogenic cell death, which can stimulate an anti-tumor immune response.

Experimental Protocols

Standardized in vitro assays are crucial for evaluating the biocompatibility and phototoxicity of this compound. Below are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment.

-

Treatment: Replace the medium with fresh medium containing various concentrations of Ce6. For dark toxicity, incubate the cells for a specified period (e.g., 24-72 hours). For phototoxicity, incubate with Ce6 for a shorter duration (e.g., 3-4 hours) to allow for cellular uptake.

-

Irradiation: For phototoxicity assessment, wash the cells with phosphate-buffered saline (PBS) to remove extracellular Ce6 and add fresh medium. Irradiate the cells with a light source at the appropriate wavelength (e.g., 660 nm) and a specific light dose.

-

MTT Addition: After incubation (post-treatment or post-irradiation), add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.

Apoptosis and Necrosis Detection (Flow Cytometry)

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to differentiate between viable, apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with Ce6 and irradiate as described in the cytotoxicity assay protocol.

-

Cell Harvesting: After the desired incubation period, harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Intracellular Reactive Oxygen Species (ROS) Detection

The generation of intracellular ROS can be detected using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Protocol:

-

Cell Treatment: Seed cells and treat with Ce6 as previously described.

-

Probe Loading: Incubate the cells with DCFH-DA (typically 10-20 µM) for 30 minutes at 37°C in the dark.

-

Irradiation: Wash the cells to remove excess probe and irradiate with light.

-

Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity using a fluorescence microscope or a microplate reader. An increase in fluorescence indicates the production of ROS.

Conclusion

This compound demonstrates a favorable in vitro safety and efficacy profile, characterized by low dark toxicity and potent light-activated cytotoxicity against a broad range of cancer cell lines. Its mechanism of action is primarily driven by the generation of reactive oxygen species, leading to cell death via apoptosis and necrosis. The extensive data from in vitro studies, supported by well-established experimental protocols, provide a strong foundation for its continued development and application in photodynamic therapy. Further research focusing on advanced drug delivery systems and combination therapies will likely enhance the therapeutic potential of this compound in oncology.

References

An In-depth Technical Guide to the Hydrophobicity and Solubility Characteristics of Chlorin e6

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorin e6 (Ce6), a second-generation photosensitizer derived from chlorophyll, holds significant promise in photodynamic therapy (PDT) due to its strong absorption in the red light spectrum and efficient generation of cytotoxic reactive oxygen species (ROS). However, its physicochemical properties, particularly its hydrophobicity and limited solubility in aqueous media, present critical challenges for formulation and effective systemic delivery. This technical guide provides a comprehensive analysis of the hydrophobicity and solubility of this compound, offering quantitative data, detailed experimental methodologies, and insights into the biological implications of these characteristics.

Hydrophobicity of this compound

The hydrophobicity of a photosensitizer is a key determinant of its interaction with biological membranes, protein binding, and biodistribution. It is commonly quantified by the logarithm of the partition coefficient (logP) between n-octanol and water.

While a definitive experimentally determined logP value for this compound at a standard pH of 7.4 is not consistently reported in the literature, studies have shown that its lipophilicity is pH-dependent. The partition coefficient of Ce6 in the 1-octanol-water system increases as the pH decreases[1]. This is attributed to the protonation of its carboxylic acid groups at lower pH, which reduces the molecule's overall charge and enhances its partitioning into the nonpolar octanol phase. This pH-dependent lipophilicity may play a role in its selective accumulation in the acidic tumor microenvironment[1].

Solubility Profile of this compound

The solubility of this compound is a critical factor for its formulation and administration. Ce6 is characterized by its poor solubility in neutral aqueous solutions, which can lead to aggregation and a subsequent decrease in its photosensitizing efficacy.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference |

| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | [2][3] |

| Dimethylformamide (DMF) | ~30 mg/mL | [2] |

| Ethanol | Slightly soluble | |

| Isopropanol | Slightly soluble (enhanced by heating and sonication) | |

| Neutral Water (pH ~7) | Insoluble | |

| Basic Water (pH ≥ 10) | Soluble | |

| 1:6 DMSO:PBS (pH 7.2) | ~0.14 mg/mL |

The presence of three carboxylic acid groups in the structure of this compound contributes to its pH-dependent solubility. In basic aqueous solutions (pH 10 and above), these groups are deprotonated, rendering the molecule more polar and thus more soluble. Conversely, in neutral or acidic aqueous solutions, the carboxylic acid groups are protonated, increasing the molecule's hydrophobicity and causing it to aggregate and precipitate.

Experimental Protocols

Determination of Octanol-Water Partition Coefficient (logP) - Shake-Flask Method

This protocol describes a standardized method for determining the logP of a compound, adapted for a photosensitizer like this compound.

Determination of Solubility

This protocol outlines a general procedure for determining the solubility of this compound in a given solvent.

Biological Implications and Signaling Pathways

The hydrophobicity of this compound significantly influences its mechanism of action in photodynamic therapy. Upon systemic administration, its hydrophobic nature facilitates binding to plasma proteins like albumin and lipoproteins, which can influence its circulation time and biodistribution. At the cellular level, its lipophilicity allows it to readily cross cell membranes and accumulate in intracellular organelles, particularly the mitochondria and endoplasmic reticulum.

Upon activation by light of a specific wavelength (around 660-670 nm), Ce6 transfers energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS. These ROS are the primary mediators of PDT-induced cytotoxicity, initiating a cascade of cellular events that lead to apoptosis.

Apoptosis Signaling Pathway in Ce6-Mediated PDT

Key events in this pathway include:

-

ROS Generation: The primary event following light activation of Ce6.

-

Mitochondrial Damage: ROS directly damages mitochondrial membranes, leading to a decrease in mitochondrial membrane potential.

-

Regulation by Bcl-2 Family Proteins: This damage leads to the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins such as Bax and Bak.

-

Cytochrome c Release: Activated Bax/Bak facilitates the release of cytochrome c from the mitochondria into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: Cytochrome c binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3.

-

PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The cleavage of PARP is a hallmark of apoptosis.

Experimental Workflow: In Vitro Evaluation of Ce6-Loaded Nanoparticles

To overcome the solubility challenges of this compound, it is often encapsulated in nanoparticle delivery systems. The following workflow outlines a typical in vitro evaluation of such a formulation.

Conclusion

The hydrophobicity and limited aqueous solubility of this compound are defining characteristics that present both challenges and opportunities in its development as a photodynamic therapy agent. While its poor water solubility necessitates advanced formulation strategies, such as encapsulation in nanoparticles, its lipophilicity is crucial for its interaction with cellular membranes and subsequent intracellular accumulation. A thorough understanding of these physicochemical properties is paramount for the rational design of effective this compound-based drug delivery systems and for optimizing its therapeutic efficacy in preclinical and clinical settings. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals working to harness the full potential of this promising photosensitizer.

References

The Evolution of a Photosensitizer: A Technical Deep Dive into Chlorin e6

For Immediate Release

A comprehensive technical guide detailing the historical development, mechanistic action, and experimental validation of Chlorin e6 (Ce6) as a potent photosensitizer in photodynamic therapy (PDT). This document serves as a critical resource for researchers, scientists, and drug development professionals in the field of oncology and photomedicine.

This compound (Ce6), a second-generation photosensitizer derived from chlorophyll, has carved a significant niche in the landscape of photodynamic therapy.[1][2] Its journey from a naturally occurring pigment to a clinically relevant therapeutic agent is a testament to decades of research and development. This technical guide provides an in-depth exploration of the historical milestones, key experimental findings, and the evolving understanding of Ce6's role in combating cancer.

Initially identified as a promising candidate due to its strong absorption in the red region of the visible spectrum, which allows for deeper tissue penetration of light, Ce6 overcame some of the limitations of first-generation photosensitizers.[3] Its favorable photophysical properties, including a high quantum yield of singlet oxygen, the primary cytotoxic agent in PDT, have been extensively documented.[4][5]

Physicochemical and Photodynamic Properties

The efficacy of Ce6 as a photosensitizer is rooted in its distinct molecular structure and resulting photophysical characteristics. Upon activation by light of a specific wavelength, typically around 660-670 nm, Ce6 transitions to an excited triplet state. This excited state then transfers its energy to molecular oxygen, generating highly reactive singlet oxygen and other reactive oxygen species (ROS). These ROS induce cellular damage, leading to tumor cell death through apoptosis or necrosis.

Quantitative analysis of its photophysical properties reveals the basis for its therapeutic potential.

| Property | Value | Reference |

| Maximum Absorption (Soret Band) | ~402-406 nm | |

| Maximum Absorption (Q-band) | ~660-665 nm | |

| Molar Absorption Coefficient (at 654 nm) | 40,000 M⁻¹ cm⁻¹ | |

| Fluorescence Emission Maximum | ~663-668 nm | |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.75 - 0.81 |

Overcoming Challenges: Formulation and Delivery

A significant hurdle in the clinical development of Ce6 has been its inherent hydrophobicity, leading to poor bioavailability and rapid clearance from the body. To address this, researchers have developed various formulation strategies to enhance its solubility and improve its tumor-targeting capabilities. These include the development of nanoemulsions, liposomal formulations, and conjugation with polymers like polyvinylpyrrolidone (PVP). These advanced delivery systems have demonstrated improved tumor accumulation and retention, thereby enhancing the therapeutic efficacy of Ce6-PDT.

Preclinical and Clinical Development: A Timeline of Progress

The development of Ce6 has been marked by extensive preclinical and clinical investigations. Early in vitro studies established its potent phototoxicity against various cancer cell lines. Subsequent in vivo studies in animal models demonstrated significant tumor regression and, in some cases, complete eradication of tumors following Ce6-mediated PDT.

A notable aspect of Ce6-PDT is its ability to not only directly kill cancer cells but also to stimulate an anti-tumor immune response. This "abscopal effect," where localized treatment leads to a systemic anti-tumor response, has been a key area of investigation.

Clinical trials have evaluated the safety and efficacy of Ce6 and its derivatives, such as mono-L-aspartyl this compound (NPe6) and Photodithazine, for various cancers, including skin, bladder, and head and neck cancers. These studies have shown promising results, leading to the approval of some Ce6-based formulations in certain countries.

Experimental Methodologies

The following section details common experimental protocols used in the evaluation of this compound.

Synthesis of this compound from Spirulina platensis

A common method for obtaining Ce6 involves its extraction and chemical modification from the microalga Spirulina platensis.

Caption: Synthesis pathways of this compound from Spirulina platensis.

Protocol:

-

Extraction of Chlorophyll a: Spirulina platensis biomass is subjected to extraction with a solvent such as acetone to isolate chlorophyll a.

-

Conversion to Pheophytin a (Method 1): The chlorophyll a extract is treated with an acid to remove the central magnesium ion, yielding pheophytin a.

-

Hydrolysis to this compound (Method 1): Pheophytin a undergoes alkaline hydrolysis to open the E-ring and cleave the phytyl tail, resulting in this compound.

-

Conversion to Methyl Pheophorbide a (Method 2): Alternatively, chlorophyll a is converted to methyl pheophorbide a through acidification and methanolysis.

-

Hydrolysis to this compound (Method 2): Methyl pheophorbide a is then hydrolyzed to yield this compound.

In Vitro Phototoxicity Assay (MTT Assay)

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Caption: Workflow for an in vitro phototoxicity (MTT) assay.

Protocol:

-

Cell Seeding: Cancer cells (e.g., HeLa, B16F10) are seeded in 96-well plates and allowed to adhere overnight.

-

Photosensitizer Incubation: The cell culture medium is replaced with medium containing various concentrations of Ce6. Control wells with medium only and for dark toxicity (Ce6 without light) are included. The plates are incubated for a predetermined time (e.g., 3-24 hours) to allow for cellular uptake.

-

Washing: The Ce6-containing medium is removed, and the cells are washed with phosphate-buffered saline (PBS).

-